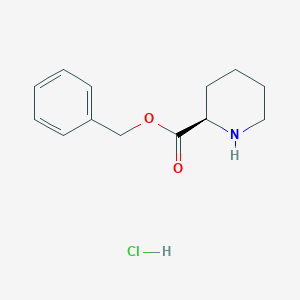

Benzyl(R)-piperidine-2-carboxylatehydrochloride

Description

Benzyl(R)-piperidine-2-carboxylate hydrochloride is a chiral piperidine derivative characterized by a benzyl ester group at the 2-position of the piperidine ring and an R-configuration at the stereogenic center. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Piperidine derivatives are widely studied due to their versatility in drug design, particularly in targeting neurological, cardiovascular, and antimicrobial pathways .

Properties

Molecular Formula |

C13H18ClNO2 |

|---|---|

Molecular Weight |

255.74 g/mol |

IUPAC Name |

benzyl (2R)-piperidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11;/h1-3,6-7,12,14H,4-5,8-10H2;1H/t12-;/m1./s1 |

InChI Key |

JPLUTHCQQZSANV-UTONKHPSSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C(=O)OCC2=CC=CC=C2.Cl |

Canonical SMILES |

C1CCNC(C1)C(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification Reaction

- Starting material: (R)-piperidine-2-carboxylic acid

- Reagents: Benzyl chloride or benzyl alcohol, base (e.g., triethylamine or sodium hydride), solvent (e.g., dichloromethane, ethanol)

- Conditions: Typically conducted at room temperature to reflux, depending on solvent and reagents

- Mechanism: Nucleophilic substitution or Fischer esterification where the carboxylic acid group reacts with benzyl chloride or benzyl alcohol to form the benzyl ester

Formation of Hydrochloride Salt

- Reagents: Concentrated hydrochloric acid or HCl gas

- Conditions: Addition of HCl in an organic solvent or aqueous medium

- Purpose: Protonation of the amine nitrogen to form the hydrochloride salt, improving compound crystallinity and handling

Industrial Scale Synthesis

- Use of continuous flow reactors to enhance reproducibility and yield

- Optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry

- Employment of catalysts or phase transfer agents to improve reaction rates and selectivity

- Implementation of in-line monitoring techniques (e.g., HPLC, LC-MS) to ensure product purity >98%

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Esterification | (R)-piperidine-2-carboxylic acid, benzyl chloride, triethylamine, dichloromethane, reflux | 85-92 | >98 | Mild conditions preserve stereochemistry |

| Hydrochloride salt formation | HCl in ethanol or dichloromethane, room temperature | 90-95 | >99 | Crystallization improves purity |

| Industrial continuous flow | Optimized solvent system, controlled temperature, automated reagent feed | 90-95 | >99 | Scalable with minimal waste generation |

- The use of enantiomerically pure (R)-piperidine-2-carboxylic acid is essential to maintain the desired configuration.

- Chiral HPLC or polarimetry is used to verify enantiomeric excess post-synthesis.

- Avoidance of harsh conditions that may cause racemization, such as strong acids/bases or high temperatures beyond reflux.

- Reductive amination of benzaldehyde derivatives with (R)-piperidine-2-carboxylic acid methyl ester followed by ester hydrolysis and salt formation.

- Protecting group strategies to stabilize the amine during esterification, such as Boc-protection, followed by deprotection and salt formation.

- These methods are more complex and less commonly used industrially due to additional steps and lower atom economy.

- Avoidance of toxic reagents such as dimethyl sulfate in methylation steps.

- Use of solvents like dichloromethane requires proper ventilation and waste disposal.

- Handling of hydrochloric acid demands appropriate personal protective equipment (PPE) and fume hood usage.

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct esterification | (R)-piperidine-2-carboxylic acid | Benzyl chloride, base, HCl | 85-92 | Simple, high stereochemical retention | Requires careful control of conditions |

| Reductive amination + hydrolysis | (R)-piperidine-2-carboxylic acid methyl ester, benzaldehyde | NaBH3CN, HCl | 70-80 | Allows functional group modifications | Multi-step, lower yield |

| Continuous flow synthesis | Same as direct esterification | Automated reagent feed, optimized solvents | 90-95 | Scalable, reproducible, efficient | Requires specialized equipment |

The preparation of Benzyl(R)-piperidine-2-carboxylate hydrochloride is well-established, primarily relying on esterification of optically pure (R)-piperidine-2-carboxylic acid with benzyl chloride under controlled conditions, followed by hydrochloride salt formation. Industrial methods favor continuous flow processes for scalability and efficiency. Maintaining stereochemical purity is critical, achieved by starting with enantiomerically pure materials and mild reaction conditions. Alternative routes exist but are less favored due to complexity and lower yields. Proper safety and environmental controls are integral to the preparation process.

Chemical Reactions Analysis

Types of Reactions

Benzyl®-piperidine-2-carboxylatehydrochloride undergoes several types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Benzyl piperidine-2-carboxylate hydrochloride and its derivatives, including (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, have varied applications in scientific research, especially in pharmaceuticals and organic synthesis.

Scientific Research Applications

Receptor Ligand Synthesis: Benzyl piperidine-2-carboxylate hydrochloride (BPH) is a starting material for synthesizing receptor ligands, which are molecules that bind to specific receptors in the body and can influence their function. Research has demonstrated BPH's utility in creating ligands for different receptors.

Intermediate in Organic Synthesis: BPH can be employed as an intermediate in organic synthesis, because its chemical structure allows for modifications that introduce functionalities, leading to complex molecules.

Pharmaceutical Applications: Benzyl piperidine-2-carboxylate hydrochloride is studied for its potential effects on enzyme inhibition and receptor binding, which could be relevant in therapeutic applications targeting neurological disorders. Its mechanism of action involves interaction with specific molecular targets, modulating enzyme activity or receptor function, leading to diverse biological effects. (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.

Chiral Synthesis: The "(R)" designation of (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride indicates the molecule has a chiral center, making it potentially useful in asymmetric synthesis. Chiral molecules can interact differently with other chiral molecules, and this compound could be a building block for synthesizing other chiral compounds with desired properties.

Drug Development: The piperidine ring structure, present in (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, is a common scaffold found in many biologically active molecules, so this compound could be a starting material for developing new drugs by modifying the functional groups attached to the piperidine ring.

Metal Catalysis: The amine group in (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride could potentially allow it to act as a ligand for metal catalysts, and research can explore its ability to bind to specific metals and influence their catalytic activity.

Study of Structure-Activity Relationships: Piperidine derivatives are valuable in studying structure-activity relationships (SAR) in drug design . For example, in the study of pyrimidine-4-carboxamides as inhibitors of NAPE-PLD, researchers synthesized and evaluated a library of compounds with variations in the piperidine ring to understand how these structural changes affect inhibitory potency . These studies help optimize the design of more effective inhibitors .

Mechanism of Action

The mechanism of action of Benzyl®-piperidine-2-carboxylatehydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Haloperidol Derivatives (Vasodilatory Activity)

Haloperidol derivatives featuring a piperidine scaffold substituted with benzyl groups, such as N-4-tert-butyl benzyl haloperidol chloride (16c) , demonstrate potent vasodilatory activity. Key differences:

- Structural Variation : The target compound lacks the haloperidol backbone and tert-butyl group present in 16c.

- Pharmacological Activity: 16c acts as a calcium channel blocker, inhibiting extracellular Ca²⁺ influx in vascular smooth muscle cells .

Thiopyrimidinones (Antimicrobial Activity)

Compounds like 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (6a,b) from Molecules (2014) exhibit antimicrobial activity. Comparisons:

Piperidine vs. Piperazine Analogs (Crystal and Interaction Profiles)

A 2021 study compared 8-{1-[3-(cyclopentenyl)benzyl]piperidin-4-yl}-2-methoxyquinoline (I) and its piperazine analog (II):

High-Similarity Derivatives (CAS 1171080-45-7)

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (similarity score: 0.99) shares structural motifs but differs in:

- Stereochemistry : The target compound has an R-configuration, whereas this derivative has 2S,5R stereochemistry.

- Functional Groups: An additional benzyloxyamino group and oxalate counterion alter solubility and reactivity .

Local Anesthetics (Benzamine Hydrochloride)

Benzamine Hydrochloride , a piperidine-based local anesthetic, contrasts with the target compound:

- Application : Benzamine is used for nerve block anesthesia, whereas the target lacks reported anesthetic properties.

- Structural Features : Benzamine includes a tetramethylpiperidine core, unlike the carboxylate ester in the target .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Stereochemical Impact

The R-configuration at the piperidine-2-position influences chiral recognition in biological systems, contrasting with S-configured analogs (e.g., CAS 1137664-24-4) .

Biological Activity

Benzyl(R)-piperidine-2-carboxylate hydrochloride is a compound that has garnered attention for its significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Benzyl(R)-piperidine-2-carboxylate hydrochloride is characterized by its piperidine ring structure, which contains a benzyl group and a carboxylate moiety. This unique structure allows for diverse interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C13H18ClNO2 |

| Molecular Weight | 257.74 g/mol |

| Solubility | Soluble in ethanol and dichloromethane |

| Chirality | Chiral variant (R-enantiomer) |

Biological Activity

Research indicates that Benzyl(R)-piperidine-2-carboxylate hydrochloride exhibits various biological activities, particularly in enzyme inhibition and receptor modulation. These activities are crucial for potential therapeutic applications, especially in treating neurological disorders.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on Acetyl-CoA Carboxylase (ACC), an enzyme critical for fatty acid metabolism. The following table summarizes the IC50 values of related compounds against ACC:

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| Benzyl(R)-piperidine-2-carboxylate hydrochloride | TBD | Potential inhibitor; further studies needed |

| Compound 7a | 189 | Most potent against ACC1 |

| Compound 7b | 940 | Moderate activity against ACC2 |

Receptor Modulation

The compound also functions as a ligand for various receptors, influencing their activity. Its interactions with neurotransmitter receptors suggest potential applications in treating conditions such as depression and anxiety. Research indicates that it can modulate receptor functions, leading to significant biological effects.

The mechanisms by which Benzyl(R)-piperidine-2-carboxylate hydrochloride exerts its biological effects involve:

- Enzyme Interaction : Binding to active sites of enzymes, altering their catalytic activity.

- Receptor Binding : Modulating the conformational states of receptors, which affects downstream signaling pathways.

Case Studies

- Study on ACC Inhibition : A recent study evaluated several piperidine derivatives, including Benzyl(R)-piperidine-2-carboxylate hydrochloride, for their ability to inhibit ACC. The results indicated promising activity with further optimization required to enhance potency and selectivity .

- Neuropharmacological Assessment : In a neuropharmacological evaluation, the compound was tested for its effects on neurotransmitter systems. Initial findings suggest that it may enhance dopaminergic signaling, which could be beneficial in treating certain psychiatric disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.